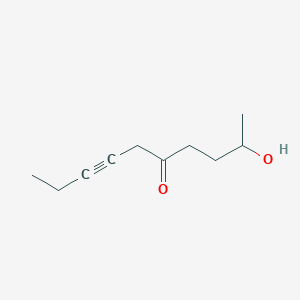![molecular formula C14H10ClNO4S B14321420 2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid CAS No. 106348-56-5](/img/structure/B14321420.png)
2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid is an organic compound that features a benzene ring substituted with a chloro group, a methyl group, a sulfanyl group, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid typically involves multiple steps:
Sulfonation: The sulfanyl group can be introduced via sulfonation, where the benzene ring is treated with sulfuric acid or sulfur trioxide.
Chlorination: The chloro group is introduced through chlorination, often using chlorine gas or a chlorinating agent like thionyl chloride.
Methylation: The methyl group can be added through methylation, using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the sulfanyl group.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride for reduction of the nitro group.
Substitution: Sodium hydroxide or ammonia for nucleophilic substitution of the chloro group.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of hydroxyl or amino derivatives.
科学研究应用
2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
- 2-[(5-Bromo-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid
- 2-[(5-Chloro-2-ethylphenyl)sulfanyl]-4-nitrobenzoic acid
- 2-[(5-Chloro-2-methylphenyl)sulfanyl]-3-nitrobenzoic acid
Uniqueness
2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl and sulfanyl) groups on the benzene ring creates a unique electronic environment that can affect its interactions with other molecules.
属性
CAS 编号 |
106348-56-5 |
|---|---|
分子式 |
C14H10ClNO4S |
分子量 |
323.8 g/mol |
IUPAC 名称 |
2-(5-chloro-2-methylphenyl)sulfanyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H10ClNO4S/c1-8-2-3-9(15)6-12(8)21-13-7-10(16(19)20)4-5-11(13)14(17)18/h2-7H,1H3,(H,17,18) |
InChI 键 |
CIDBTRAEKQIBNF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)SC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


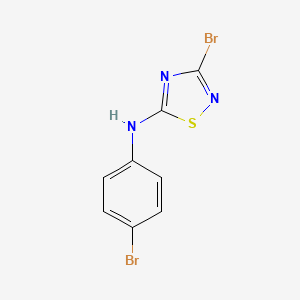
![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)
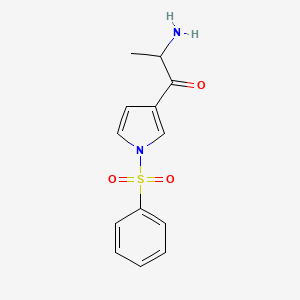
![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)
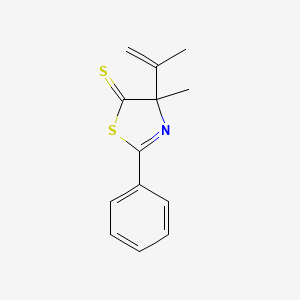
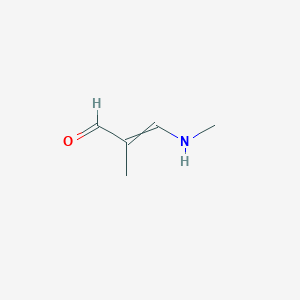
![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)

![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)
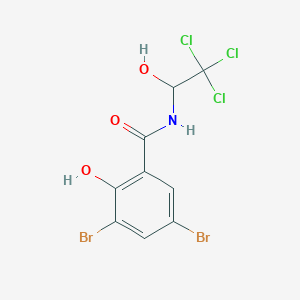
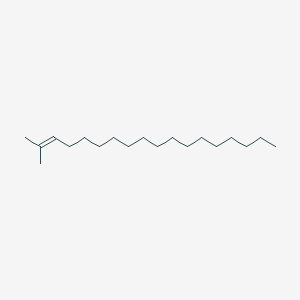
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
